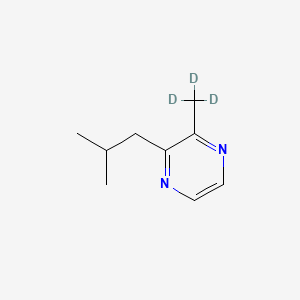

2-Isobutyl-3-methylpyrazine-d3

Description

BenchChem offers high-quality 2-Isobutyl-3-methylpyrazine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-3-methylpyrazine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

153.24 g/mol |

IUPAC Name |

2-(2-methylpropyl)-3-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3/i3D3 |

InChI Key |

ZHMIODDNZRIENW-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=CN=C1CC(C)C |

Canonical SMILES |

CC1=NC=CN=C1CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Precision of Flavor: A Technical Guide to the Application of Deuterated Pyrazines in Flavor Chemistry

This guide provides an in-depth exploration of the synthesis, application, and analysis of deuterated pyrazines, offering a critical tool for researchers, scientists, and professionals in flavor chemistry and drug development. We will delve into the nuanced world of flavor analysis, where the accuracy of quantification and the elucidation of formation pathways are paramount. Herein, we present not just methodologies, but the underlying scientific principles that govern their efficacy, ensuring a robust and validated approach to your research.

The Significance of Pyrazines in Flavor and the Analytical Challenge

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the desirable aromas of a vast array of cooked foods.[1][2] Formed primarily through the Maillard reaction between amino acids and reducing sugars during heating, they impart characteristic "roasty," "nutty," and "earthy" notes to products like coffee, cocoa, roasted nuts, and baked goods.[1][3] The specific type and concentration of pyrazines are critical to the final flavor profile, making their accurate quantification a key aspect of quality control and flavor development.[4]

However, the volatile and often isomeric nature of pyrazines presents a significant analytical challenge.[5] Standard analytical techniques can be prone to inaccuracies due to matrix effects and losses during sample preparation. To overcome these hurdles, the use of stable isotope-labeled internal standards, particularly deuterated pyrazines, has become the gold standard for precise and accurate quantification.[6]

The Principle of Stable Isotope Dilution Analysis (SIDA) with Deuterated Pyrazines

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[7] In the context of pyrazine analysis, a deuterated pyrazine (a pyrazine where one or more hydrogen atoms have been replaced by deuterium) serves as the ideal internal standard.

The core principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated pyrazine. They co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[6] This allows the deuterated standard to act as a perfect mimic for the analyte, compensating for any losses during extraction, derivatization, and injection, as well as correcting for matrix-induced signal suppression or enhancement.[7]

The quantification is based on the ratio of the mass spectrometric signal of the native pyrazine to its deuterated counterpart. As the amount of the added deuterated standard is known, the concentration of the native pyrazine in the sample can be calculated with high precision and accuracy.

Synthesis and Characterization of Deuterated Pyrazines: A Practical Workflow

The availability of high-purity deuterated pyrazines is crucial for the successful application of SIDA. While some deuterated pyrazines are commercially available, custom synthesis is often necessary. A common and effective method for introducing a deuterated alkyl group onto a pyrazine ring is through the use of a deuterated Grignard reagent.

Below is a detailed workflow for the synthesis of [2H5]-2-ethyl-3,5-dimethylpyrazine, a valuable internal standard for the corresponding key flavor compound found in many roasted products.

Synthesis Workflow

Caption: Workflow for the synthesis of [2H5]-2-ethyl-3,5-dimethylpyrazine.

Detailed Experimental Protocol

Step 1: Preparation of [2H5]-Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Dissolve [2H5]-bromoethane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the [2H5]-bromoethane solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux.[8]

-

Reaction: Once the reaction has started, add the remaining [2H5]-bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until all the magnesium has been consumed.[8] The resulting grey solution is the [2H5]-ethylmagnesium bromide Grignard reagent.

Step 2: Synthesis of [2H5]-2-ethyl-3,5-dimethylpyrazine

-

Reactant Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloro-3,5-dimethylpyrazine in anhydrous diethyl ether.

-

Grignard Addition: Cool the solution of 2-chloro-3,5-dimethylpyrazine in an ice bath. Slowly add the prepared [2H5]-ethylmagnesium bromide solution via a cannula or dropping funnel.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Step 3: Purification

-

Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

-

Column Chromatography: Purify the crude product by silica gel column chromatography.[3] A suitable eluent system would be a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product.

Step 4: Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity and purity of the synthesized [2H5]-2-ethyl-3,5-dimethylpyrazine. The mass spectrum will show a molecular ion peak at m/z 141, which is 5 mass units higher than the non-deuterated analogue (m/z 136).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to confirm the absence of protons in the ethyl group and ¹³C NMR to verify the carbon skeleton. ²H NMR can be used to confirm the presence and location of the deuterium atoms.

Application in Flavor Analysis: Quantification of 2-Ethyl-3,5-dimethylpyrazine in Coffee

This section outlines a validated protocol for the quantification of 2-ethyl-3,5-dimethylpyrazine in roasted coffee beans using SIDA with the synthesized [2H5]-2-ethyl-3,5-dimethylpyrazine as the internal standard.

Analytical Workflow

Caption: Workflow for the quantification of 2-ethyl-3,5-dimethylpyrazine in coffee.

Detailed Analytical Protocol

Step 1: Sample Preparation

-

Homogenization: Grind roasted coffee beans to a fine powder.

-

Internal Standard Spiking: Accurately weigh a portion of the ground coffee into a vial. Add a precise volume of a standard solution of [2H5]-2-ethyl-3,5-dimethylpyrazine in a suitable solvent (e.g., methanol).

-

Extraction: Add a measured volume of an extraction solvent, such as dichloromethane, to the vial. Vortex or sonicate the mixture for a set period to ensure efficient extraction of the pyrazines.

-

Centrifugation and Filtration: Centrifuge the mixture to separate the solid coffee grounds from the solvent. Filter the supernatant to remove any remaining particulate matter.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

Step 2: GC-MS/MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: A programmed temperature ramp to separate the pyrazines effectively. For example, start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

2-Ethyl-3,5-dimethylpyrazine (Analyte): Monitor a specific precursor ion to product ion transition (e.g., m/z 136 -> m/z 121).

-

[2H5]-2-Ethyl-3,5-dimethylpyrazine (Internal Standard): Monitor the corresponding transition for the deuterated standard (e.g., m/z 141 -> m/z 126).

-

-

Step 3: Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected MRM transitions for both the native pyrazine and its deuterated internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native pyrazine and a constant concentration of the deuterated internal standard. Analyze these standards using the same GC-MS/MS method. Plot the ratio of the peak area of the native pyrazine to the deuterated standard against the concentration of the native pyrazine to generate a calibration curve.

-

Quantification: Calculate the peak area ratio for the coffee sample and use the calibration curve to determine the concentration of 2-ethyl-3,5-dimethylpyrazine in the sample.

Quantitative Data Example

The following table presents typical concentration ranges of key pyrazines in roasted coffee, highlighting the precision achievable with SIDA.

| Pyrazine | Concentration Range in Roasted Coffee (mg/kg) |

| 2-Methylpyrazine | 25.0 - 80.0 |

| 2,5-Dimethylpyrazine | 15.0 - 50.0 |

| 2,6-Dimethylpyrazine | 10.0 - 40.0 |

| 2-Ethyl-3,5-dimethylpyrazine | 1.0 - 10.0 |

| 2,3,5-Trimethylpyrazine | 5.0 - 20.0 |

Data compiled from various studies employing SIDA.

Advanced Applications of Deuterated Pyrazines in Flavor Chemistry

Beyond accurate quantification, deuterated pyrazines are invaluable tools for elucidating the complex chemical pathways of flavor formation and degradation.

-

Tracing Maillard Reaction Pathways: By using isotopically labeled precursors (e.g., deuterated amino acids or sugars), researchers can trace the incorporation of these labels into the final pyrazine products. This provides direct evidence for specific reaction mechanisms and helps to understand how different precursors contribute to the final flavor profile.

-

Studying Flavor Stability and Release: Deuterated pyrazines can be used to study the stability of flavor compounds during food processing and storage. By monitoring the degradation of the deuterated pyrazine, researchers can gain insights into the chemical reactions that lead to flavor loss. Furthermore, they can be employed in studies of flavor release from the food matrix during consumption.

-

Kinetic Isotope Effects: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[9] Studying the KIE in pyrazine formation can provide valuable information about the rate-determining steps in the Maillard reaction.[1]

Conclusion

Deuterated pyrazines are indispensable tools in modern flavor chemistry. Their use as internal standards in Stable Isotope Dilution Analysis provides unparalleled accuracy and precision in the quantification of these key aroma compounds. Furthermore, their application in mechanistic studies offers profound insights into the intricate pathways of flavor formation and degradation. The methodologies and workflows presented in this guide provide a robust framework for researchers and scientists to confidently employ deuterated pyrazines in their work, ultimately leading to a deeper understanding and control of flavor in food and beverage products.

References

- Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020).

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 25(2), 80-91.

- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods, 10(2), 441.

- Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. (2022). Nongye Jixie Xuebao/Transactions of the Chinese Society for Agricultural Machinery, 53(3), 406-415.

- Burdock, G. A. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 45(5), 765-773.

-

PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. Retrieved from [Link]

- Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

- C. G. Joseph, R. A. Holser, J. M. K. O'Neil, M. A. Jackson, Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids, Journal of Chromatographic Science, Volume 57, Issue 9, October 2019, Pages 853–859.

- Buteau, K. C., & Hadden, M. K. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 643-662.

- van Boekel, M. A. J. S. (2006). Kinetic aspects of the Maillard reaction: a critical review. Nahrung/Food, 50(2), 116-125.

- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods, 10(2), 441.

- University of California, Irvine. (n.d.). The Grignard Reaction.

- Shimadzu. (n.d.).

- Sorbead India. (n.d.).

- MDPI. (2022). Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. International Journal of Molecular Sciences, 23(18), 10479.

- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports, 11(1), 14619.

- FooDB. (n.d.). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021).

- ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Evaluation of different internal standards for precious metals quantification. (2016). Journal of the Southern African Institute of Mining and Metallurgy, 116(1), 55-60.

- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137031.

- C. G. Joseph, R. A. Holser, J. M. K. O'Neil, M. A. Jackson, Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids, Journal of Chromatographic Science, Volume 57, Issue 9, October 2019, Pages 853–859.

- Brands, C. M. J. (2002). Kinetic modelling of the Maillard reaction between proteins and sugars. Wageningen University.

- AquigenBio. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.

- Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. (2013). Journal of Molecular Spectroscopy, 291, 31-37.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules, 27(2), 524.

- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137031.

- Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid by a Hydrolytic β-Dicarbonyl Cleavage Mechanism. (2021). Journal of Agricultural and Food Chemistry, 69(38), 11379-11389.

- Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2024). Molecules, 29(3), 698.

- Guggenberger, L. J., & Rundle, R. E. (1964). The Crystal Structure of the Ethyl Grignard Reagent, Ethylmagnesium Bromide Dietherate. Journal of the American Chemical Society, 86(23), 5344-5345.

- MH Chem. (2023, September 12).

- Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(9), 3687-3694.

- Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. (2022). International Journal of Molecular Sciences, 23(18), 10479.

- Wikipedia. (n.d.). Ethylmagnesium bromide.

- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (2019). Pharmaceutics, 11(7), 329.

- TCI Chemicals. (n.d.). 2-Ethyl-3,5-dimethylpyrazine.

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lcms.cz [lcms.cz]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 2-Isobutyl-3-methylpyrazine-d3 in Modern Sensory Analysis

Executive Summary

In the landscape of sensory science, the accurate quantification of aroma and flavor compounds is paramount to understanding their impact on consumer perception and product quality. Alkylpyrazines are a critical class of volatile compounds, bestowing characteristic nutty, roasted, and earthy notes to a vast array of food, beverage, and fragrance products. However, their analysis is often challenged by low concentrations and complex sample matrices. This technical guide provides an in-depth exploration of 2-isobutyl-3-methylpyrazine-d3, a deuterated stable isotope, and elucidates its indispensable role as an internal standard in advanced sensory analysis. We will detail the core principles of Stable Isotope Dilution Analysis (SIDA), provide validated, step-by-step protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS), and demonstrate its crucial function in bridging instrumental data with human sensory perception for odor threshold determination. This guide is intended for researchers, analytical scientists, and product development professionals seeking to achieve the highest level of accuracy and reliability in flavor and aroma quantification.

The Sensory Significance of Pyrazines and the Analytical Challenge

Pyrazines are nitrogen-containing heterocyclic compounds renowned for their potent and often pleasant aromas.[1] 2-Isobutyl-3-methylpyrazine, the non-deuterated analyte of interest, imparts desirable sensory characteristics described as nutty, caramellic, and earthy.[2][3][4] It is a key contributor to the aroma profiles of roasted products like coffee and cocoa, and its presence, even at trace levels, can significantly influence the overall flavor bouquet.[5][6]

The fundamental challenge in sensory analysis lies in accurately measuring these low-concentration volatiles within chemically intricate matrices like wine, coffee, or a finished food product.[7] During sample preparation (e.g., extraction, concentration) and instrumental analysis, analyte loss is nearly inevitable. Furthermore, matrix components can interfere with the instrument's signal, causing either suppression or enhancement. These variables introduce significant error, making reliable quantification by traditional external calibration methods exceedingly difficult. This is precisely the challenge that deuterated internal standards are designed to overcome.

The Gold Standard: Principle of Stable Isotope Dilution Analysis (SIDA)

To achieve analytical certainty, a robust internal standard is required—one that behaves as a chemical proxy for the target analyte throughout the entire analytical workflow. The ideal internal standard must have physicochemical properties nearly identical to the analyte but be clearly distinguishable by the detector.

This is the foundation of Stable Isotope Dilution Analysis (SIDA), a definitive quantitative technique that utilizes stable, non-radioactive isotope-labeled versions of the analyte as internal standards.[5][8] 2-Isobutyl-3-methylpyrazine-d3 serves as the perfect internal standard for its native, non-labeled counterpart for several key reasons:

-

Chemical Equivalence: The substitution of three hydrogen atoms with deuterium does not significantly alter the molecule's polarity, volatility, or reactivity. Consequently, during extraction, derivatization, and chromatographic separation, any loss or degradation experienced by the native analyte is mirrored by the deuterated standard.[9]

-

Co-elution: In gas chromatography, the analyte and its deuterated analog have virtually identical retention times, ensuring that they experience the same matrix effects at the point of ionization.

-

Mass Spectrometric Distinction: Despite their chemical similarity, the deuterated standard has a higher mass (e.g., +3 Da). A mass spectrometer easily distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z), allowing for independent quantification of each.[10]

The core principle of SIDA is that the ratio of the native analyte to the known, spiked amount of the deuterated internal standard remains constant, irrespective of sample loss or matrix effects.[11] By measuring this final ratio with the mass spectrometer, one can precisely calculate the original concentration of the native analyte in the sample.

Application in Quantitative Analysis: A Validated GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like pyrazines. The use of 2-isobutyl-3-methylpyrazine-d3 within a SIDA framework elevates a standard GC-MS method to a self-validating, high-precision quantitative assay.

Experimental Workflow: Quantification of 2-Isobutyl-3-methylpyrazine

The following diagram and protocol outline a validated workflow for quantifying 2-isobutyl-3-methylpyrazine in a liquid matrix (e.g., coffee, wine) using its deuterated internal standard.

Caption: SIDA-GC-MS workflow for pyrazine quantification.

Step-by-Step Methodology

1. Preparation of Calibration Standards:

-

Prepare a stock solution of native 2-isobutyl-3-methylpyrazine in ethanol.

-

Create a series of calibration standards (e.g., 0, 1, 5, 10, 25, 50 ng/mL) by diluting the stock solution in a matrix blank (e.g., de-aromatized wine or water).

-

Spike each calibration standard and a blank with a fixed, known concentration (e.g., 10 ng/mL) of the 2-isobutyl-3-methylpyrazine-d3 internal standard (IS) solution. This ensures the IS concentration is constant across all points.

2. Sample Preparation:

-

Aliquot a precise volume of the sample (e.g., 10 mL) into a headspace vial.

-

Spike the sample with the same fixed amount of the IS solution as used in the calibration standards.

-

Add a salt (e.g., NaCl) to increase the volatility of the pyrazines.

-

Seal the vial and equilibrate in a heated agitator (e.g., 60°C for 15 minutes).

3. Extraction:

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

4. GC-MS Analysis:

-

Desorb the SPME fiber in the heated GC inlet.

-

Instrumental Parameters (Typical):

-

GC Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

5. Data Processing:

-

Integrate the peak areas for the quantifier ions of both the native analyte and the d3-internal standard.

-

Calculate the area ratio (Analyte Area / IS Area) for each calibration standard.

-

Construct a calibration curve by plotting the area ratio against the concentration of the native analyte.

-

Calculate the area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

Data Presentation: Key Mass Spectrometric and Performance Data

| Parameter | 2-Isobutyl-3-methylpyrazine (Analyte) | 2-Isobutyl-3-methylpyrazine-d3 (IS) | Rationale |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₁D₃N₂ | Deuterium substitution increases mass. |

| Molecular Weight | 150.22 g/mol [12] | 153.24 g/mol | Distinguishable by mass spectrometry. |

| Quantifier Ion (m/z) | 108 | 111 | Primary fragment used for quantification. |

| Qualifier Ion (m/z) | 150 | 153 | Secondary ion used for identity confirmation. |

| LOD (Typical) | 0.1 - 1.0 ng/L | N/A | Achievable in SIM mode with proper extraction. |

| Linearity (R²) | > 0.995 | N/A | Demonstrates a reliable calibration curve. |

Bridging the Gap: From Instrumental Data to Sensory Relevance

While instrumental analysis provides precise concentration data, sensory analysis aims to understand human perception. The critical link between these two domains is the Odor Activity Value (OAV) , calculated as:

OAV = Concentration / Odor Threshold

An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of the product. Accurate determination of both the concentration (as detailed above) and the odor threshold is therefore essential. 2-Isobutyl-3-methylpyrazine-d3 plays a vital, albeit indirect, role in determining the odor threshold of its native counterpart by enabling the preparation of highly accurate and verified standard solutions required for sensory panel testing.

Protocol: Odor Threshold Determination via Forced-Choice Method

This protocol is based on the principles outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[13][14][15]

1. Standard Preparation and Validation:

-

Prepare a high-concentration stock solution of native 2-isobutyl-3-methylpyrazine.

-

Crucially, verify the exact concentration of this stock solution using the SIDA-GC-MS protocol described in Section 3 , with 2-isobutyl-3-methylpyrazine-d3 as the internal standard. This step ensures the foundation of the sensory test is analytically sound.

-

Prepare a series of ascending concentrations (e.g., in 3-fold steps) in an odor-free medium (e.g., water or de-aromatized oil).

2. Sensory Panel Setup:

-

Recruit and screen a panel of assessors (typically 15-30) for normal olfactory acuity.

-

Conduct the test in a controlled sensory laboratory with neutral airflow.

3. Test Procedure (Triangle Test):

-

Present each assessor with a set of three samples: two are blanks (medium only), and one contains the odorant at a specific concentration. The order is randomized.

-

Instruct the assessors to sniff each sample and identify the one that is different. This is the "forced-choice" aspect.[15]

-

Start with the lowest concentration and present progressively higher concentrations.

4. Data Analysis:

-

An individual's threshold is the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Caption: The role of instrumental validation in sensory threshold determination.

Conclusion

2-Isobutyl-3-methylpyrazine-d3 is more than just a chemical reagent; it is an enabling tool for achieving precision and confidence in sensory analysis. Its application as an internal standard in Stable Isotope Dilution Analysis provides a self-validating system that corrects for the inherent variabilities of complex matrix analysis, delivering exceptionally accurate quantitative data. This accuracy is the bedrock upon which further sensory insights are built, providing the necessary certainty for determining odor thresholds and calculating odor activity values. For any scientist or researcher dedicated to the rigorous, quantitative study of flavor and aroma, the use of deuterated standards like 2-isobutyl-3-methylpyrazine-d3 is not merely best practice—it is essential for ensuring scientific integrity.

References

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isobutyl-3-methylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-isobutyl-3-methylpyrazine, CAS Registry Number 13925-06-9. Food and Chemical Toxicology, 181, 114078.

-

PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methyl pyrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Sweet and Savory Secrets of 2-Isobutyl-3-Methylpyrazine in Food Flavoring. Retrieved from [Link]

-

ASTM International. (2019). E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

-

Russan, A. (2023). The Science of Pyrazines in Wine. SevenFifty Daily. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. PMC. Retrieved from [Link]

-

DLG. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

-

ACS Publications. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. PMC. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

-

ASTM International. (n.d.). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Odour Detection Methods: Olfactometry and Chemical Sensors. PMC. Retrieved from [Link]

-

Wine Folly. (n.d.). Pyrazines: Why Some Wines Taste like Bell Pepper. Retrieved from [Link]

-

PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Retrieved from [Link]

-

J-STAGE. (n.d.). Measurement of Odor Threshold by Triangle Odor Bag Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. Retrieved from [Link]

-

Engineering 360. (n.d.). ASTM E679-19. Retrieved from [Link]

-

Dracaena Wines. (2023). Pyrazines; What are They and How to Manage Them. Retrieved from [Link]

-

ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]

-

RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

-

ScienceDirect. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Retrieved from [Link]

-

Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. Retrieved from [Link]

-

St. Croix Sensory, Inc. (n.d.). Standardized Odor Measurement Practices for Air Quality Testing. Retrieved from [Link]

-

Frontiers. (n.d.). Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization. Retrieved from [Link]

-

Infowine. (n.d.). PYRAZINES: the secret is to manage them in the vineyard. Retrieved from [Link]

-

BSI Knowledge. (n.d.). ASTM E679 - 19. Retrieved from [Link]

-

AMAEA. (n.d.). Californian winery remediates pyrazines using MIPs. Retrieved from [Link]

-

ACS Publications. (2014). Development of Stable Isotope Dilution Assays for the Quantitation of Amadori Compounds in Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Retrieved from [Link]

-

YouTube. (2024). Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. Retrieved from [Link]

-

PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

Sources

- 1. dracaenawines.com [dracaenawines.com]

- 2. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daily.sevenfifty.com [daily.sevenfifty.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Isobutyl-3-methylpyrazine [webbook.nist.gov]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. fivesenses.com [fivesenses.com]

Precision Quantitation of Pyrazines: A Technical Guide to Stable Isotope Labeled Standards

Executive Summary

This technical guide addresses the critical challenges in the quantitative analysis of pyrazines, a class of heterocyclic compounds pivotal to both pharmaceutical pharmacokinetics (e.g., Pyrazinamide) and flavor chemistry (e.g., alkylpyrazines).[1] It provides a rigorous framework for selecting, synthesizing, and utilizing Stable Isotope Labeled (SIL) standards. By transitioning from generic "internal standards" to structurally identical isotopologues, researchers can eliminate errors caused by matrix effects, ionization suppression, and extraction variability.

The Analytical Imperative: Why Pyrazines Demand Precision

Pyrazines present unique analytical hurdles depending on the domain:

-

In Drug Development: Pyrazinamide (PZA) is a first-line antitubercular agent. Its short half-life and complex metabolism require precise LC-MS/MS quantification in plasma to monitor therapeutic efficacy and toxicity.

-

In Flavor Chemistry: Alkylpyrazines (e.g., 2-methoxy-3-isobutylpyrazine) have extremely low odor thresholds (ng/L or ppt range). In matrices like wine or coffee, they are dwarfed by co-eluting interferences, making standard calibration curves unreliable.

The Solution: Isotope Dilution Mass Spectrometry (IDMS).[2] By spiking the sample with a stable isotope-labeled analog (e.g., Pyrazine-

Strategic Selection of Isotope Labels

Not all stable isotopes are equal.[3] The choice between Deuterium (

The Deuterium Isotope Effect in LC-MS

A critical, often overlooked phenomenon in Liquid Chromatography (LC) is the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are shorter and less polarizable than C-H bonds.

-

Consequence: Deuterated pyrazines often elute earlier than their native counterparts on Reversed-Phase (C18) columns.

-

Risk: If the matrix suppression zone (e.g., phospholipids eluting from plasma) aligns with the analyte but not the early-eluting deuterated standard, the standard fails to correct for the suppression.

Comparison Table: Isotope Selection Matrix

| Feature | Deuterium ( | Carbon-13 ( |

| Cost | Low to Moderate | High |

| Synthesis Difficulty | Moderate (H/D Exchange or Grignard) | High (Requires total synthesis from labeled precursors) |

| LC Retention Time | Shifts (Elutes earlier than analyte) | Identical (Co-elutes perfectly) |

| GC Retention Time | Slight shift (often negligible) | Identical |

| Scrambling Risk | High (if on exchangeable positions) | None (Backbone is stable) |

| Best Use Case | GC-MS (Flavor), Cost-sensitive LC-MS | Clinical LC-MS/MS, Regulated Pharma (GLP) |

Synthesis and Stability: The "Scrambling" Problem

A major failure mode in pyrazine analysis is H/D Scrambling . Pyrazines are weak bases (

Recommended Synthesis Route: Avoid acid-catalyzed exchange methods for alkylpyrazines. Instead, utilize Nucleophilic Addition to ensure label stability.

Diagram: Decision Logic for Standard Selection

The following diagram illustrates the decision process for selecting the correct standard based on the analytical platform and matrix complexity.

Figure 1: Decision tree for selecting Stable Isotope Labeled standards based on instrumentation and matrix risk.

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification of Pyrazinamide in Human Plasma

Objective: Quantify Pyrazinamide (PZA) to support pharmacokinetic (PK) studies.

Standard: Pyrazinamide-

Step-by-Step Workflow:

-

Preparation of Internal Standard (IS):

-

Dissolve PZA-SIL in 50:50 Methanol:Water to 10 µg/mL.

-

Critical: Store at -20°C. Check stability monthly by comparing peak area against a fresh stock.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 100 µL of patient plasma into a 1.5 mL tube.

-

Spike: Add 10 µL of IS working solution. Vortex for 10s. This is the IDMS lock-in point.

-

Precipitate: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex vigorously for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

LC-MS/MS Analysis:

-

Column: C18 HILIC or Polar Embedded C18 (to retain polar PZA).

-

Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

-

Transitions (MRM):

-

Analyte (PZA): m/z 124.1 → 79.2

-

IS (PZA-

H

-

-

-

Data Processing:

-

Calculate Area Ratio:

-

Plot

vs. Concentration. The slope is robust against matrix effects.[4]

-

Protocol B: GC-MS SIDA for Alkylpyrazines in Coffee

Objective: Profiling flavor compounds (e.g., 2-ethyl-3,5-dimethylpyrazine).

Standard: 2-ethyl-3,5-dimethylpyrazine-

Step-by-Step Workflow:

-

Spiking:

-

Weigh 5g of ground coffee.

-

Add 100 µL of IS solution (in methanol) directly to the dry powder. Allow 10 mins for equilibration.

-

-

Extraction:

-

Add 50 mL water. Steam distill or use Solid Phase Microextraction (SPME).

-

Note: For SPME, incubate at 60°C for 30 min. The IS corrects for the competition on the SPME fiber.

-

-

GC-MS Analysis:

-

Column: DB-WAX or ZB-5MS.

-

SIM Mode: Monitor molecular ions (

) and key fragments. -

Quantification: Because

H-pyrazines co-elute well in GC, integrate the overlapping peaks using specific ions (e.g., m/z 135 for native, m/z 140 for labeled).

-

Mechanism of Error Correction (IDMS)

The power of IDMS lies in the cancellation of errors. The following diagram visualizes how the Internal Standard (IS) neutralizes variability.

Figure 2: The self-validating loop of Isotope Dilution Mass Spectrometry. Since losses affect both analyte and standard equally, the ratio remains constant.

References

-

Sturkenboom, M.G.G., et al. (2015). "Quantification of isoniazid, pyrazinamide and ethambutol in serum using liquid chromatography-tandem mass spectrometry." Journal of Applied Bioanalysis. Link

-

Schieberle, P. & Grosch, W. (1987). "Quantitative analysis of aroma compounds in foods by stable isotope dilution assays." Journal of Agricultural and Food Chemistry. (Foundational text on SIDA).[6][5]

-

Loh, Z.H., et al. (2012). "Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography." Walsh Medical Media. Link

-

Wang, S., et al. (2014). "Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder." Analytica Chimica Acta. Link

-

Cambridge Isotope Laboratories. "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements." Link

Sources

- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. lcms.cz [lcms.cz]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight and Isotopic Mass of 2-Isobutyl-3-methylpyrazine-d3

Executive Summary

2-Isobutyl-3-methylpyrazine-d3 is a stable isotope-labeled analog of the potent flavor compound 2-isobutyl-3-methylpyrazine (FEMA 3133).[1][2][3] It serves as a critical Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS) for the precise quantification of alkylpyrazines in complex matrices such as wine, coffee, and produce.[2][3]

This guide details the physicochemical properties, mass spectrometry parameters, and structural validation of this isotopologue.[2][3] The distinction between the methyl and methoxy variants is emphasized, as they are often confused in flavor chemistry despite having distinct sensory thresholds and retention indices.[2][3]

Part 1: Chemical Identity & Structural Analysis[2][3]

Nomenclature and Classification[2][3]

-

IUPAC Name: 2-(2-methylpropyl)-3-(trideuteriomethyl)pyrazine[2][3]

-

Chemical Class: Alkylpyrazine; Flavor & Fragrance Agent.[2][3]

Structural Visualization

The deuterium labeling (

[2][3][4]

Part 2: Mass Spectrometry Parameters

Precise mass calculations are vital for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) windows in GC-MS/MS or LC-MS/MS.[2][3]

Molecular Formula & Weight

The substitution of three hydrogen atoms (

| Parameter | Unlabeled Parent ( | Deuterated Standard ( |

| Formula | ||

| Avg. Molecular Weight | 150.22 g/mol | 153.24 g/mol |

| Monoisotopic Mass | 150.1157 Da | 153.1345 Da |

Exact Mass Calculation (High-Resolution MS)

For Orbitrap or Q-TOF analysis, use the exact atomic masses:

Calculation for

Sources

An In-Depth Technical Guide to the Analysis of Alkylpyrazines in Food Science

This guide provides a comprehensive overview of the principles and methodologies for the analysis of alkylpyrazines in food science. It is intended for researchers, scientists, and professionals in food chemistry and drug development who require a deep, practical understanding of how to approach the extraction, separation, identification, and quantification of these critical flavor compounds.

Section 1: The Significance of Alkylpyrazines in Food Flavor

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are paramount to the desirable roasted, nutty, and toasted aromas of many thermally processed foods.[1] Their formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during cooking processes like roasting, frying, and baking.[2][3] The specific amino acid precursors and reaction conditions dictate the type and concentration of alkylpyrazines formed, leading to the characteristic flavor profiles of foods such as coffee, cocoa, peanuts, and baked goods.[1][3]

Given their potent aroma and low odor thresholds, even trace amounts of alkylpyrazines can significantly impact the overall sensory experience of a food product.[1] Therefore, robust and sensitive analytical methods are essential for quality control, product development, and flavor research in the food industry. Understanding the alkylpyrazine profile can also provide insights into the processing history and potential quality of a food item.

Section 2: Foundational Chemistry: The Maillard Reaction and Alkylpyrazine Formation

A thorough understanding of the formation pathways of alkylpyrazines is crucial for interpreting analytical results and optimizing food processing for desired flavor outcomes. The Maillard reaction is the primary route to alkylpyrazine synthesis in food.[2]

The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine.[2] This unstable intermediate undergoes an Amadori rearrangement to form a ketosamine.[2] Subsequent reactions are complex and can proceed through several pathways, ultimately leading to the formation of α-aminocarbonyls. The self-condensation of two α-aminocarbonyl molecules forms a dihydropyrazine intermediate, which is then oxidized to the corresponding alkylpyrazine.

The specific side chains of the amino acids and the type of reducing sugar involved are key determinants of the final alkylpyrazine structure.[4] For instance, the Strecker degradation of amino acids in the presence of dicarbonyl compounds (formed during the Maillard reaction) produces aldehydes that can react with dihydropyrazine intermediates to form a variety of substituted pyrazines.[4][5]

Caption: Simplified pathway of alkylpyrazine formation via the Maillard reaction.

Section 3: Analytical Workflow: From Sample to Data

The analysis of alkylpyrazines in complex food matrices requires a multi-step approach, encompassing sample preparation, instrumental analysis, and data interpretation. Each step must be carefully optimized to ensure accurate and reliable results.

Caption: General workflow for the analysis of alkylpyrazines in food samples.

Part 3.1: Sample Preparation: Isolating the Volatiles

The primary challenge in analyzing alkylpyrazines is their presence at low concentrations within a complex food matrix. Therefore, an effective sample preparation technique is required to extract and concentrate these volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from food samples.[6][7][8] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.[7][9]

Experimental Protocol: HS-SPME for Alkylpyrazine Analysis in Coffee

-

Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial. Add a small magnetic stir bar.

-

Internal Standard Spiking: Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-heptylpyrazine) to aid in quantification.

-

Equilibration: Seal the vial and place it in a heating block or water bath at 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This step facilitates the release of volatile compounds into the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C. The choice of fiber coating is critical and should be optimized based on the polarity and volatility of the target analytes.[8]

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column. A desorption temperature of 250°C for 5 minutes is typically sufficient.

Other Relevant Extraction Techniques:

-

Stir Bar Sorptive Extraction (SBSE): This technique offers a higher extraction phase volume compared to SPME, potentially leading to higher recovery for certain analytes.[10][11] Direct immersion SBSE has shown greater extraction efficiency for alkylpyrazines in tea infusions compared to headspace-based methods.[10]

-

Simultaneous Distillation-Extraction (SDE): A classic technique for the extraction of volatiles, though it can be time-consuming and may lead to artifact formation due to the use of heat.[12] Solvent-assisted flavor evaporation (SAFE) is a modification that uses a vacuum to allow for lower operating temperatures.[12]

Part 3.2: Instrumental Analysis: Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like alkylpyrazines.[13][14] It provides both the separation of complex mixtures and the structural information needed for confident identification.

-

Gas Chromatography (GC): The GC separates the extracted volatiles based on their boiling points and interactions with the stationary phase of the analytical column. A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is commonly used for alkylpyrazine analysis.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for identification. However, many positional isomers of alkylpyrazines produce very similar mass spectra, making unambiguous identification challenging based on MS data alone.[13][14]

To overcome this limitation, retention indices (RIs) are used. RIs are calculated based on the retention times of the analytes relative to a series of n-alkane standards run under the same chromatographic conditions. By comparing the experimentally determined RIs with published values, the identification of isomers can be confirmed.[13]

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of GC with human sensory perception.[15][16][17] The effluent from the GC column is split between a chemical detector (like an MS) and a sniffing port, where a trained panelist can assess the odor of the eluting compounds.[16][18] This allows for the identification of aroma-active compounds, which are those that contribute significantly to the overall flavor of the food.[15][16]

Part 3.3: Data Analysis: Quantification and Sensory Impact

Quantification of alkylpyrazines is typically performed using an internal standard method. A known amount of a compound that is structurally similar to the analytes but not present in the sample is added at the beginning of the analysis. By comparing the peak area of the analytes to that of the internal standard, their concentrations can be determined. For the most accurate quantification, stable isotope dilution analysis (SIDA) is the gold standard, where isotopically labeled versions of the target analytes are used as internal standards.[19]

Odor Activity Value (OAV) is a concept used to estimate the sensory contribution of a specific compound to the overall aroma of a food product. It is calculated by dividing the concentration of a compound by its odor threshold.[15] An OAV greater than 1 suggests that the compound is likely to be a significant contributor to the food's aroma.

Section 4: Quantitative Data and Applications

The concentrations of alkylpyrazines can vary significantly depending on the food matrix and processing conditions. The following table provides a summary of reported concentrations of some common alkylpyrazines in various food products.

| Alkylpyrazine | Food Matrix | Concentration Range | Reference |

| 2-Methylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total pyrazines) | [19][20] |

| 2,5-Dimethylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total pyrazines) | [19][20] |

| 2,6-Dimethylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total pyrazines) | [19][20] |

| 2,3,5-Trimethylpyrazine | Soy Sauce Aroma Baijiu | 317 - 1755 µg/L | [15] |

| 2,3,5,6-Tetramethylpyrazine | Soy Sauce Aroma Baijiu | 475 - 1862 µg/L | [15] |

| 2,5-Dimethylpyrazine | Peanut Butter | 55-79% of total pyrazines | [21] |

| 2-Ethyl-6-methylpyrazine | Peanut Butter | 55-79% of total pyrazines | [21] |

Section 5: Future Perspectives and Challenges

The field of alkylpyrazine analysis is continually evolving. The development of more sensitive and selective extraction techniques, such as SPME-arrow, offers improved recovery and lower limits of detection.[22] Comprehensive two-dimensional gas chromatography (GCxGC) provides enhanced separation power for the analysis of highly complex volatile profiles.[15]

A significant challenge remains in the unambiguous identification of all alkylpyrazine isomers in a sample. The continued development of extensive and reliable retention index databases for various GC stationary phases is crucial to address this issue.[13] Furthermore, a deeper understanding of the perceptual interactions between different aroma compounds is needed to more accurately predict the overall sensory experience of a food product.[15]

References

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (n.d.). MDPI. Retrieved from [Link]

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Molecules, 26(3), 698. Retrieved from [Link]

-

A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. (2012). Química Nova, 35(9), 1853-1858. Retrieved from [Link]

-

Maillard reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2022). Chemistry – A European Journal, 28(49). Retrieved from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2021). Journal of Agricultural and Food Chemistry, 69(1), 535-542. Retrieved from [Link]

-

First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. (2018). AMB Express, 8(1), 60. Retrieved from [Link]

-

Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions. (2022). European Food Research and Technology, 248, 1827-1838. Retrieved from [Link]

-

Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. (2010). Journal of Agricultural and Food Chemistry, 58(4), 2451-2458. Retrieved from [Link]

-

Quantitative Analysis of Alkylpyrazines in Regular- and Low-fat Commercial Peanut Butter Preparations. (n.d.). Food Science and Technology Research, 4(2), 170-174. Retrieved from [Link]

-

Structure‐odor relationship of alkylpyrazines I. Chemical structures... (n.d.). ResearchGate. Retrieved from [Link]

-

First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. (2018). AMB Express, 8(1), 60. Retrieved from [Link]

-

Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). Journal of Agricultural and Food Chemistry, 61(28), 6848-6855. Retrieved from [Link]

-

Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. (2022). Applied Sciences, 12(22), 11520. Retrieved from [Link]

-

Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. (1998). Journal of Agricultural and Food Chemistry, 46(7), 2715-2724. Retrieved from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1592, 165-172. Retrieved from [Link]

-

Sample Preparation Techniques for Food Analysis. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2014). Sensors, 14(7), 12500-12519. Retrieved from [Link]

-

Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Retrieved from [Link]

-

Sample Preparation for Food Contaminant Analysis. (n.d.). LCGC International. Retrieved from [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1592, 165-172. Retrieved from [Link]

-

Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (2022). Molecules, 27(19), 6643. Retrieved from [Link]

-

Advances in GC–MS for Food Analysis. (2011). LCGC International. Retrieved from [Link]

-

Analysis of Volatiles in Food Products. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (1995). Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. Retrieved from [Link]

-

Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). Foods, 10(5), 949. Retrieved from [Link]

-

Gas chromatography–olfactometry in food flavour analysis. (2008). Journal of Chromatography A, 1186(1-2), 123-143. Retrieved from [Link]

-

Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific. Retrieved from [Link]

-

Sample Preparation Techniques for Food & Beverage Analysis. (2022). Separation Science. Retrieved from [Link]

-

Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. (2021). Agilent Technologies. Retrieved from [Link]

-

Optimization of solid phase microextraction conditions for determination of triazines. (2018). E3S Web of Conferences, 37, 01013. Retrieved from [Link]

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. (2013). Chemical Engineering Transactions, 32. Retrieved from [Link]

-

Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). Molecules, 24(13), 2470. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Maillard reaction - Wikipedia [en.wikipedia.org]

- 3. datapdf.com [datapdf.com]

- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]

- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gentechscientific.com [gentechscientific.com]

- 18. pfigueiredo.org [pfigueiredo.org]

- 19. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Isobutyl-3-methylpyrazine-d3 as a Gold-Standard Internal Standard

Executive Summary

2-Isobutyl-3-methylpyrazine-d3 represents the pinnacle of analytical precision for the quantification of alkylpyrazines in complex matrices. While alkylpyrazines are primarily known as potent flavor compounds (responsible for "green," "nutty," or "earthy" notes in food and biological systems), the methodology used to quantify them—Stable Isotope Dilution Assay (SIDA)—is the same gold standard employed in pharmacokinetics (PK) and regulated bioanalysis.

This guide details the mechanistic justification, experimental workflow, and validation metrics for using the deuterated isotopologue (d3) as an internal standard (IS). It is designed for analytical scientists who demand regulatory-grade data integrity, whether in food chemistry or pharmaceutical trace analysis.

Part 1: The Physicochemical Imperative

Why Stable Isotope Dilution (SIDA)?

In trace analysis (parts-per-billion or parts-per-trillion), external calibration fails to account for Matrix Effects and Extraction Efficiency . The use of 2-Isobutyl-3-methylpyrazine-d3 addresses these failures through two core mechanisms:

-

Physicochemical Mirroring: The d3-isotopologue is chemically identical to the target analyte (2-Isobutyl-3-methylpyrazine) in terms of:

-

pKa & Ionization Efficiency: It protonates/ionizes at the exact same rate in the MS source.

-

Partition Coefficient (LogP): It extracts into the organic phase (or SPME fiber) with identical efficiency.

-

Chromatographic Behavior: It co-elutes (or elutes with a negligible shift) with the analyte, ensuring it experiences the exact same matrix suppression or enhancement at the moment of detection.

-

-

Mass Discrimination: The substitution of three hydrogen atoms (

) with deuterium (

The "Carrier Effect"

In ultra-trace analysis, analytes can be lost to adsorption on glassware or instrument active sites. The d3-IS, added in excess (e.g., 100x the analyte concentration), acts as a "carrier," saturating these active sites and ensuring the analyte reaches the detector.

Part 2: Mechanism of Action & Workflow

The following diagram illustrates the self-correcting nature of the SIDA workflow. Any loss of analyte during extraction is mirrored by a proportional loss of the IS, maintaining the critical Ratio (

Figure 1: The SIDA workflow ensures that variations in extraction recovery and instrument response cancel out in the final calculation.

Part 3: Experimental Protocol (SPME-GC-MS)

This protocol is adapted for the quantification of alkylpyrazines in a complex liquid matrix (e.g., wine or biological fluid).

Materials

-

Analyte: 2-Isobutyl-3-methylpyrazine (CAS: 13925-06-9).

-

Internal Standard: 2-Isobutyl-3-methylpyrazine-d3 (Custom synthesis or commercial isotope supplier).

-

Matrix Modifier: Sodium Chloride (NaCl) to induce "salting out."

Step-by-Step Methodology

-

Internal Standard Preparation:

-

Prepare a stock solution of d3-IS in methanol at 10 mg/L.

-

Dilute to a working solution (e.g., 100 µg/L) in water/methanol.

-

Critical: Store at -20°C to prevent deuterium exchange or degradation.

-

-

Sample Preparation:

-

Aliquot 5 mL of sample into a 20 mL headspace vial.

-

Add 1.5 g NaCl (30% w/v) to decrease analyte solubility in the aqueous phase and drive it into the headspace.

-

Spike 10 µL of d3-IS working solution (Final conc: 200 ng/L).

-

Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

-

-

Equilibration & Extraction (HS-SPME):

-

Incubate at 40°C for 10 minutes with agitation (500 rpm).

-

Expose SPME fiber (DVB/CAR/PDMS recommended for pyrazines) to headspace for 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Inlet: 250°C, splitless mode (desorb fiber for 5 min).

-

Column: High-polarity phase (e.g., DB-WAX or ZB-Wax) to separate pyrazines from non-polar matrix interferences.

-

MS Detection: Selected Ion Monitoring (SIM).

-

MS Acquisition Parameters (SIM Mode)

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time |

| Analyte (Unlabeled) | 124 (Base Peak) | 150 (Molecular Ion) | 94 | ~12.5 min |

| Internal Standard (d3) | 127 (Base Peak +3) | 153 (Molecular Ion +3) | 97 | ~12.5 min |

Note: The d3-IS typically elutes <0.05 min earlier than the unlabeled analyte due to the deuterium isotope effect on chromatography, but they effectively co-elute.

Part 4: Data Analysis & Validation

To achieve regulatory-grade accuracy (GLP standards), you must calculate the Response Factor (RF) rather than assuming a 1:1 response.

Response Factor Calculation

Inject a calibration standard containing equal molar concentrations of Analyte (

Quantification Calculation

For unknown samples, use the RF to determine the concentration of the analyte (

Validation Criteria (Bioanalytical Standard)

-

Linearity:

over the working range (e.g., 1–1000 ng/L). -

Precision (CV%): <15% for all QC levels (<20% at LLOQ).

-

Accuracy: 85–115% of nominal concentration.

-

Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. SIDA should yield parallel slopes.

Part 5: Drug Development Relevance

While 2-Isobutyl-3-methylpyrazine is often a flavor target, the methodology described here is directly applicable to drug development in two contexts:

-

Excipient/Impurity Profiling: Pyrazines can be formed as degradation products in amine-containing formulations or exist as impurities in raw materials.

-

Metabolic Tracing: The principles of using a deuterated standard to track a molecule through extraction and ionization are identical to those used for quantifying a New Chemical Entity (NCE) in plasma.

Why "d3"?

A label of d3 is optimal. A d1 or d2 label might overlap with the natural M+1/M+2 isotopes of the analyte (due to

References

-

Pickard, S., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry.

-

Kotseridis, Y., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A.

-

Lacey, M. J., et al. (1991). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. American Journal of Enology and Viticulture.

-

BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.[1]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-Isobutyl-3-methoxypyrazine (IBMP) in Complex Matrices Using a Validated GC-MS Protocol with d3-Internal Standard

Abstract

This application note presents a detailed and robust protocol for the trace-level quantification of 2-isobutyl-3-methoxypyrazine (IBMP) in complex matrices, such as wine and food products. IBMP is a potent aroma compound, imparting a distinct "bell pepper" or "herbaceous" character, and its concentration is a critical quality parameter.[1][2] The methodology described herein employs a stable isotope dilution assay (SIDA) with 2-isobutyl-3-(methoxy-d3)-pyrazine (d3-IBMP) as the internal standard, coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation and gas chromatography-mass spectrometry (GC-MS) for analysis. This approach ensures high accuracy, precision, and low detection limits, overcoming matrix effects inherent in complex samples.

Introduction: The Analytical Challenge of IBMP

2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring methoxypyrazine found in a variety of plants, including grapes, bell peppers, and peas.[3] It is recognized for its extremely low odor threshold, detectable by the human nose at concentrations in the parts-per-trillion (ppt) range.[3] In the context of winemaking, for instance, the concentration of IBMP can significantly influence the aromatic profile, with levels as low as a few nanograms per liter (ng/L) being impactful.[1]

The quantification of IBMP presents a significant analytical challenge due to its low concentrations and the complexity of the sample matrices it is often found in.[4][5] Direct injection of such samples into a GC-MS system is often not feasible due to the presence of non-volatile components and interfering compounds. Therefore, a sensitive and selective sample preparation technique is crucial.[5] Furthermore, to ensure the accuracy and reliability of the quantification, a robust analytical method that can compensate for variations in sample extraction and instrument response is required.

The Principle of Stable Isotope Dilution Assay (SIDA)

To address the challenges of accurate quantification, this protocol utilizes a stable isotope dilution assay (SIDA). SIDA is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any sample preparation steps.[6] In this case, d3-IBMP, where the three hydrogen atoms of the methoxy group are replaced with deuterium, serves as the internal standard.[7][8][9]

Why d3-IBMP is an Ideal Internal Standard:

-

Similar Chemical and Physical Properties: d3-IBMP has nearly identical chemical and physical properties to the native IBMP. This ensures that it behaves similarly during sample extraction, concentration, and chromatographic separation, effectively compensating for any analyte loss or variation during these steps.[10]

-

Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily differentiate between the native IBMP and the deuterated internal standard due to their different molecular weights.[11] This allows for separate and accurate measurement of each compound.

-

Minimal Isotopic Contamination: High-quality d3-IBMP standards have very low levels of the unlabeled analyte, preventing interference with the quantification of the native IBMP.[6]

By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, even with incomplete extraction or variations in injection volume.[6][12]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of IBMP using a d3 internal standard is outlined below.

Caption: High-level workflow for IBMP analysis.

Reagents and Materials

-

Standards: 2-Isobutyl-3-methoxypyrazine (IBMP) and 2-Isobutyl-3-(methoxy-d3)-pyrazine (d3-IBMP) of high purity.

-

Solvents: Methanol (HPLC grade), Deionized water.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are recommended for their efficiency in trapping methoxyprazines.[10]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Preparation of Standards and Calibration Curve

-

Stock Solutions: Prepare individual stock solutions of IBMP and d3-IBMP in methanol at a concentration of, for example, 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions.

-

Calibration Curve: To construct a calibration curve, prepare a series of calibration standards in a matrix that closely mimics the samples to be analyzed (e.g., a model wine solution). Each calibration standard should contain a constant concentration of the d3-IBMP internal standard and varying concentrations of the native IBMP. This allows for the determination of the response factor between the analyte and the internal standard.

| Calibration Level | IBMP Concentration (ng/L) | d3-IBMP Concentration (ng/L) |

| 1 | 0.5 | 10 |

| 2 | 1 | 10 |

| 3 | 5 | 10 |

| 4 | 10 | 10 |

| 5 | 25 | 10 |

| 6 | 50 | 10 |

Table 1: Example of a calibration curve setup for IBMP analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[13][14][15][16]

Protocol:

-

Sample Aliquoting: Pipette a known volume of the sample (e.g., 10 mL of wine) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise amount of the d3-IBMP internal standard working solution to the sample.

-

Matrix Modification (if necessary): For wine samples, adjusting the pH to approximately 6 and diluting the sample to reduce the ethanol concentration to around 5% (v/v) can improve extraction efficiency.[10]

-

Incubation and Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.

-

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Caption: HS-SPME extraction and injection process.

GC-MS Analysis